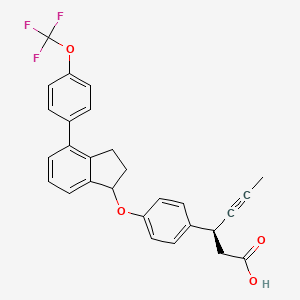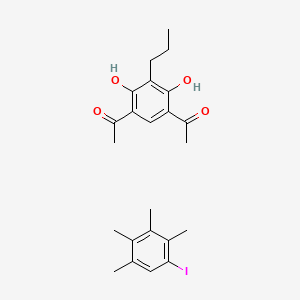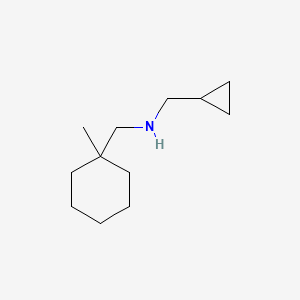![molecular formula C18H16O3 B12821878 Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- CAS No. 78326-52-0](/img/structure/B12821878.png)
Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a tetrahydrobenzo[a]anthracene core structure with three hydroxyl groups attached at the 2, 3, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives, followed by hydroxylation. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydroxylation step can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrotetraphene.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: Similar structure but lacks hydroxyl groups.
1,2,3,4-Tetraphenylnaphthalene: Contains phenyl groups instead of hydroxyl groups.
1,2,3,4-Tetrahydrobenzo[a]anthracene: Similar core structure but different functional groups.
Uniqueness: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
78326-52-0 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H16O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-8,16-21H,9H2 |
Clave InChI |
XKOJNRIIGYARBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


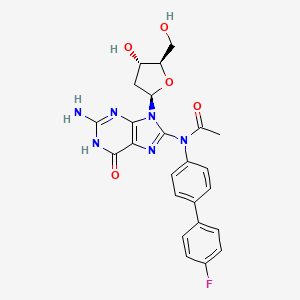
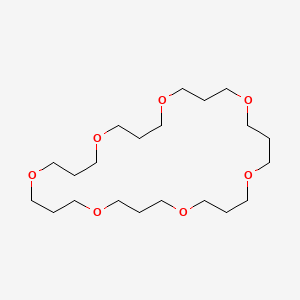
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)




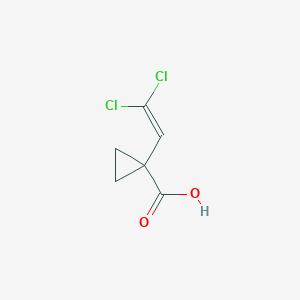
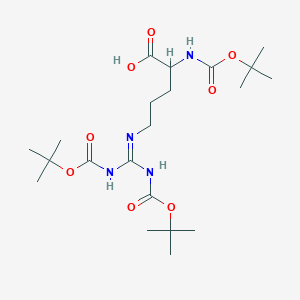

![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
